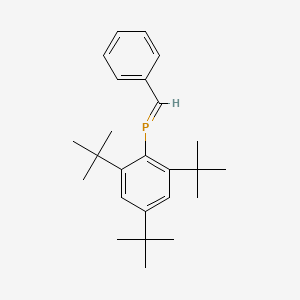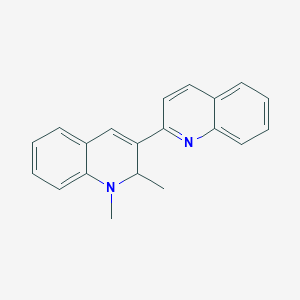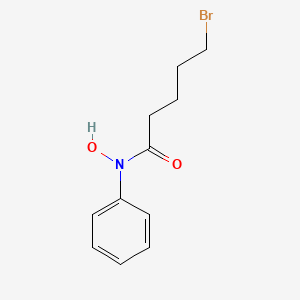
4-(phenoxymethyl)-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenoxymethyl)-1H-quinolin-2-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a phenoxymethyl group attached to the fourth position, which can influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenoxymethyl)-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol.
Formation of Quinoline Core: The Skraup synthesis is a common method used to form the quinoline core. This involves heating aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with phenoxymethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Phenoxymethyl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate or sodium hydride are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学的研究の応用
4-(Phenoxymethyl)-1H-quinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(phenoxymethyl)-1H-quinolin-2-one involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
4-(Phenoxymethyl)-1H-quinolin-2-one: Unique due to the presence of the phenoxymethyl group.
Quinoline: The parent compound without any substituents.
4-Hydroxyquinoline: A hydroxyl group at the fourth position instead of the phenoxymethyl group.
4-Methylquinoline: A methyl group at the fourth position.
Uniqueness
This compound is unique due to the presence of the phenoxymethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial chemicals.
特性
CAS番号 |
183237-08-3 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
4-(phenoxymethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13NO2/c18-16-10-12(11-19-13-6-2-1-3-7-13)14-8-4-5-9-15(14)17-16/h1-10H,11H2,(H,17,18) |
InChIキー |
ZAVSZFJLOQQBEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC2=CC(=O)NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B12565029.png)
![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)






![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)

![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)


